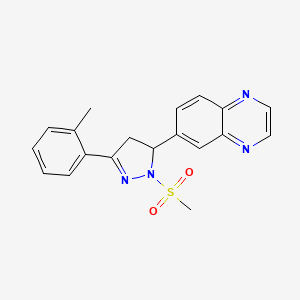

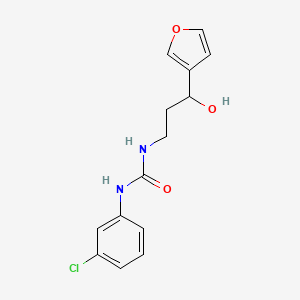

![molecular formula C19H17ClN2O2 B2501451 N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide CAS No. 866042-76-4](/img/structure/B2501451.png)

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide, also known as CP-526,555, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is implicated in the pathogenesis of type 2 diabetes and obesity. CP-526,555 has been studied extensively for its potential therapeutic applications in these diseases.

Scientific Research Applications

Potential Insecticidal Agents

N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-2-phenoxyacetamide derivatives have been synthesized and evaluated for insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. Compounds in this category exhibited excellent results, indicating their potential as insecticidal agents (Rashid et al., 2021).

Synthesis and Cyclisation Studies

The compound and related species have been the subject of synthetic and cyclisation studies under flash vacuum pyrolysis conditions. These studies have led to the formation of various fused heterocycles, offering insights into synthetic routes and chemical behavior (Cadogan et al., 2009).

Antinociceptive Activity

N-[2-(1H-pyrrol-1-yl)benzyl]arylacetamides, a similar class of compounds, have been synthesized and tested for their antinociceptive effects. Selected compounds showed significant activity in antinociceptive assays, indicating their potential for pain management (Mai et al., 1995).

Spectroscopic and Quantum Mechanical Studies

Spectroscopic and quantum mechanical studies have been conducted on similar compounds, analyzing vibrational spectra and electronic properties. These studies also explored the compounds' potential as photosensitizers in dye-sensitized solar cells, indicating their relevance in photovoltaic efficiency modeling (Mary et al., 2020).

Antimicrobial Activities

Synthetic derivatives have been screened for antimicrobial activities against various bacterial and fungal species. Pyrrolone derivatives discovered have shown potential therapeutic intervention for microbial diseases, especially against fungal species (Husain et al., 2010).

Antimycotic Activity

Studies on N-(3-methyl-4-R-isoxazol-5-yl)-2-R1-4-R2-phenoxyacetamides, similar to the compound , have shown enhanced antimycotic activity, particularly against Candida albicans and Cryptococcus neoformans (Daidone et al., 1988).

Future Directions

Mechanism of Action

Target of Action

Compounds with a pyrrole ring, like this one, often interact with various biological targets. The specific target would depend on the other functional groups present in the molecule. For instance, many drugs target proteins or enzymes that play crucial roles in disease processes .

Mode of Action

The mode of action would depend on the specific biological target. For instance, the compound might inhibit an enzyme’s activity, bind to a receptor to modulate its function, or interact with DNA or RNA .

Biochemical Pathways

Again, this would depend on the specific target. The compound could affect various biochemical pathways, leading to changes in cellular function. For instance, it might inhibit a pathway involved in inflammation, leading to reduced inflammation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Factors like the compound’s size, charge, and hydrophobicity can influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For instance, if the compound inhibits an enzyme involved in inflammation, the result might be reduced inflammation .

Action Environment

Various environmental factors can influence a compound’s action, efficacy, and stability. These can include factors like temperature, pH, and the presence of other molecules. For instance, a compound might be more effective at a certain pH, or its efficacy might be reduced in the presence of certain other molecules .

properties

IUPAC Name |

N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2/c20-17-9-6-10-18(22-11-4-5-12-22)16(17)13-21-19(23)14-24-15-7-2-1-3-8-15/h1-12H,13-14H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJAOJAJVKHESDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC2=C(C=CC=C2Cl)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

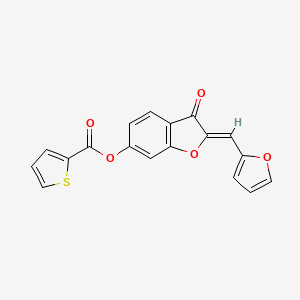

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

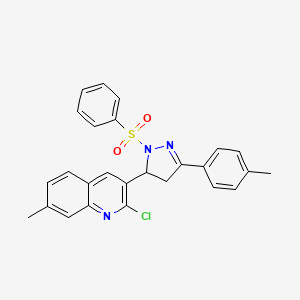

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

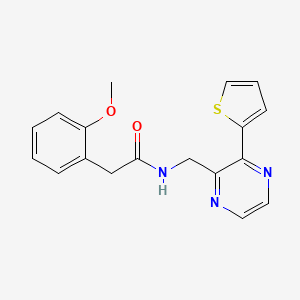

![5-methyl-N-[(oxolan-2-yl)methyl]-1,2-thiazole-3-carboxamide](/img/structure/B2501383.png)

![N-[4-(Hydrazinocarbonyl)phenyl]pentanamide](/img/structure/B2501387.png)